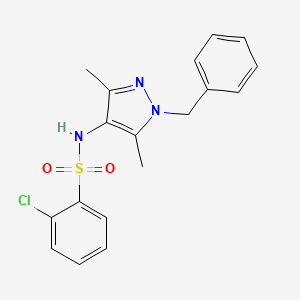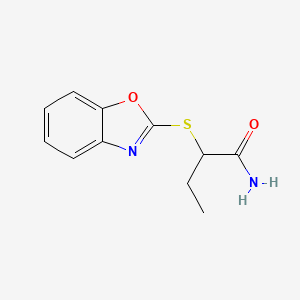![molecular formula C16H16N4O5 B11116620 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11116620.png)
N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often involved in various chemical reactions, making it a valuable substance in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-methoxyaniline in the presence of acetic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazide group can form stable complexes with metal ions, which is crucial in enzyme inhibition studies. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
- N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-(2-chlorophenyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H16N4O5 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H16N4O5/c1-25-15-5-3-2-4-13(15)17-10-16(22)19-18-9-11-8-12(20(23)24)6-7-14(11)21/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+ |
Clé InChI |
JABUAJSRNRLSMU-GIJQJNRQSA-N |
SMILES isomérique |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
SMILES canonique |
COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11116540.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11116548.png)

![N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11116565.png)
![2-(2-Bromo-4-methylanilino)-N'~1~-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]acetohydrazide](/img/structure/B11116573.png)
![3-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B11116580.png)
![2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11116589.png)
![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11116602.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11116610.png)


![methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116626.png)
![N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11116633.png)
